![molecular formula C21H11FN2O2 B2799997 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one CAS No. 670266-42-9](/img/structure/B2799997.png)
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has been synthesized through various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one is not fully understood. However, it has been found to inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and reduce the production of pro-inflammatory cytokines. Additionally, it has been found to have antioxidant properties and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one in lab experiments include its ability to inhibit the activity of various enzymes and induce apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of anti-inflammatory and antioxidant drugs. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are many future directions for the use of 2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one in scientific research. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the development of more potent anti-cancer drugs based on this compound. Additionally, the development of fluorescent probes for biological imaging using this compound is a promising direction. Further studies are also needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one can be synthesized through various methods, including the condensation of 2-fluorobenzoyl chloride with dibenzo[cd,g]indazole-6,11-dione in the presence of a base. Another method involves the reaction of 2-fluorobenzoic acid with dibenzo[cd,g]indazole-6,11-dione in the presence of a coupling agent. The synthesized compound can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one has shown promising results in various scientific research applications. It has been found to have anti-cancer properties and has been used in the development of anti-cancer drugs. It has also been found to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs. Additionally, it has been used in the development of fluorescent probes for biological imaging.
Propiedades
IUPAC Name |
14-(2-fluorobenzoyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11FN2O2/c22-16-10-4-3-8-14(16)21(26)24-17-11-5-9-15-18(17)19(23-24)12-6-1-2-7-13(12)20(15)25/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEBFRVGRORNIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,2-dimethylindol-5-yl)methyl]-2-naphthalen-1-ylacetamide](/img/structure/B2799914.png)

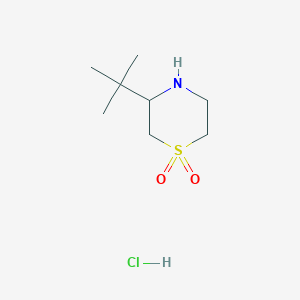
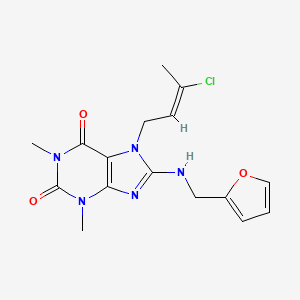

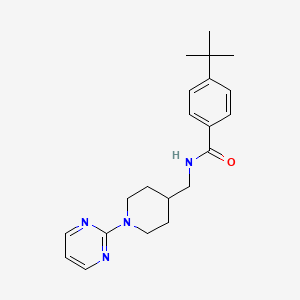
![2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2799924.png)
![4-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2799925.png)
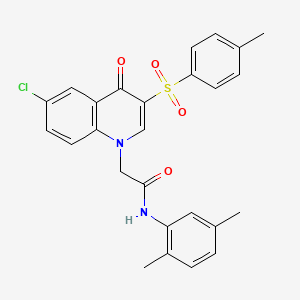
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2799930.png)
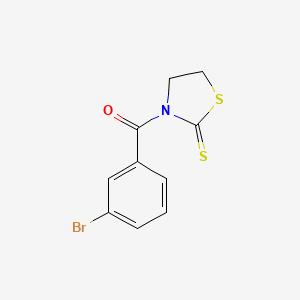


![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazine](/img/structure/B2799937.png)